3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including hydroxyl, methoxybenzoyl, nitrophenyl, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the hydroxyl group: This can be done via selective oxidation of a precursor compound.
Attachment of the methoxybenzoyl group: This step might involve an esterification or acylation reaction.
Introduction of the nitrophenyl group: This can be achieved through a nitration reaction.
Attachment of the tetrahydrofuran moiety: This could involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, lithium aluminum hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
This compound could have several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The hydroxyl and nitro groups could participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the nitro and tetrahydrofuran groups.
3-Hydroxy-4-benzoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one: Lacks the methoxy and tetrahydrofuran groups.
Uniqueness
The presence of the tetrahydrofuran moiety and the combination of methoxybenzoyl and nitrophenyl groups make this compound unique. These functional groups can impart specific chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
488093-49-8 |
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Molecular Formula |
C23H22N2O7 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22N2O7/c1-31-17-10-6-15(7-11-17)21(26)19-20(14-4-8-16(9-5-14)25(29)30)24(23(28)22(19)27)13-18-3-2-12-32-18/h4-11,18,20,26H,2-3,12-13H2,1H3/b21-19- |
InChI Key |
KCDIHAAEUWWOHN-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)[N+](=O)[O-])/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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